molecular formula C19H16N2O3 B6394670 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid CAS No. 1258624-91-7

2-Amino-5-(3-benzyloxyphenyl)nicotinic acid

Cat. No.: B6394670
CAS No.: 1258624-91-7
M. Wt: 320.3 g/mol
InChI Key: RJROTFKKLRCPDT-UHFFFAOYSA-N
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Description

2-Amino-5-(3-benzyloxyphenyl)nicotinic acid is a chemical compound supplied for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, cosmetic, or for consumption in any form. Research Applications and Value: As a derivative of nicotinic acid, a scaffold with well-documented biological significance, this compound is of interest in medicinal chemistry . The structural motif of 2-aminonicotinic acid is found in molecules investigated for a range of potential activities. Specifically, analogs featuring an anilino group on the nicotinic acid core have been studied as potential inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, suggesting a possible pathway for anti-inflammatory research . The 3-benzyloxyphenyl substituent may influence the compound's lipophilicity and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery. Handling and Disclaimer: Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications. This material is provided 'As Is' and the purchaser assumes all risk for its use. It is strictly for research use in a laboratory setting and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-18-17(19(22)23)10-15(11-21-18)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROTFKKLRCPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688426
Record name 2-Amino-5-[3-(benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-91-7
Record name 2-Amino-5-[3-(benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2-Amino-5-(3-benzyloxyphenyl)nicotinic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key strategic disconnections involve the carbon-carbon bond between the nicotinic acid core and the benzyloxyphenyl moiety, as well as the carbon-nitrogen and carbon-carbon bonds within the pyridine (B92270) ring of the nicotinic acid itself.

The primary disconnection is the C5-aryl bond, which suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a convergent and efficient final step. cymitquimica.com This approach simplifies the synthesis into two main fragments: a suitably functionalized 2-aminonicotinic acid derivative (e.g., a halogenated version) and a (3-benzyloxyphenyl)boronic acid or a related organometallic reagent.

Further disconnection of the 2-aminonicotinic acid core can be envisioned through various classical cyclization strategies. This often involves breaking the pyridine ring down to acyclic precursors, which can be assembled through condensation reactions. organic-chemistry.org

Classical Synthetic Routes to this compound Precursors and Core Structures

Classical synthetic routes have long been established for the preparation of the fundamental building blocks required for the synthesis of this compound. These methods often rely on well-understood, traditional organic reactions.

The formation of the 2-aminonicotinic acid core can be achieved through various condensation reactions. One notable method is reminiscent of the Guareschi-Thorpe condensation, which involves the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org This one-pot synthesis proceeds through condensation, hydrolysis, and selective decarboxylation to yield substituted 2-amino isonicotinic acids. organic-chemistry.org While this specific example leads to isonicotinic acids, similar principles of condensation can be applied to synthesize nicotinic acid derivatives.

Another classical approach involves the oxidative ammonolysis of 3-methylpyridine (B133936) to produce 3-cyanopyridine, which can then be hydrolyzed to nicotinic acid. nih.gov Further functionalization, such as amination at the 2-position, can then be carried out. For instance, starting from 2-chloro-3-cyanopyridine, nucleophilic substitution with ammonia (B1221849) or an amine can introduce the 2-amino group, followed by hydrolysis of the nitrile to the carboxylic acid. nih.govgoogle.com

PrecursorReagentsProductYield
2,4-dioxo-carboxylic acid ethyl estersEthyl 3-amino-3-iminopropionate hydrochloride, aqueous baseSubstituted 2-amino isonicotinic acids60-79%
3-methylpyridineAir, NH₃, V₂O₅ catalyst3-CyanopyridineHigh
2-chloro-3-trichloro methylpyridine1. Liquid ammonia 2. Alkaline hydrolysis2-aminonicotinic acid89.2%

This table summarizes key condensation and related reactions for the synthesis of nicotinic acid intermediates.

The 3-benzyloxyphenyl moiety is typically introduced as a pre-formed fragment. The benzyl (B1604629) group serves as a protecting group for the phenol, which can be introduced via a Williamson ether synthesis, reacting 3-hydroxyphenol with benzyl bromide in the presence of a base. organic-chemistry.org

For cross-coupling reactions, this fragment is often in the form of (3-benzyloxyphenyl)boronic acid. cymitquimica.comsigmaaldrich.com This boronic acid can be prepared from 3-benzyloxybromobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. youtube.com

Starting MaterialReagentsProduct
3-HydroxyphenolBenzyl bromide, Base (e.g., K₂CO₃)3-Benzyloxybromobenzene
3-Benzyloxybromobenzene1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺(3-benzyloxyphenyl)boronic acid

This table outlines the synthesis of a key precursor for the benzyloxyphenyl substructure.

Advanced and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the advent of more efficient and selective methods, particularly those employing transition metal catalysis and advanced energy sources.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the nicotinic acid core and the benzyloxyphenyl group. youtube.com This reaction typically involves the coupling of a halogenated nicotinic acid derivative (e.g., 2-amino-5-bromonicotinic acid) with (3-benzyloxyphenyl)boronic acid in the presence of a palladium catalyst and a base. cymitquimica.comsamaterials.com

A variety of palladium catalysts can be employed, with the choice often depending on the specific substrates. Catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ have been shown to be effective for a broad range of substrates under mild conditions. organic-chemistry.org

Coupling Partner 1Coupling Partner 2Catalyst SystemProduct
2-Amino-5-bromonicotinic acid(3-benzyloxyphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃This compound
5-BromothiazoleArylboronic acid pinacol (B44631) esterPd(OAc)₂, P(t-Bu)₃HBF₄5-Arylthiazole

This table provides examples of palladium-catalyzed cross-coupling reactions for the formation of aryl-substituted heterocycles.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. mdpi.com

In the context of synthesizing this compound, microwave heating can be applied to several steps, including the palladium-catalyzed cross-coupling reaction. The rapid and efficient heating provided by microwaves can enhance the rate of the catalytic cycle, leading to faster product formation. researchgate.net For instance, the synthesis of coumarin-based 1,2,3-triazoles has been shown to proceed with good yields (80-90%) and significantly reduced reaction times under microwave irradiation compared to conventional heating (68-79%). nih.gov Similar enhancements in efficiency can be anticipated for the synthesis of the target nicotinic acid derivative.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Synthesis of coumarin-based 1,2,3-triazoles12-24 h15-30 minSignificant
Suzuki-Miyaura cross-coupling of thiazoleboronic estersSeveral hoursMinutesOften improved

This table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, highlighting the potential for enhanced efficiency.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of 2-amino-5-arylnicotinic acids is crucial for developing environmentally benign and sustainable processes. A key focus has been the replacement of traditional organic solvents with more eco-friendly alternatives. rsc.org The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming the pivotal carbon-carbon bond between the pyridine core and the aryl moiety, has been successfully adapted to aqueous media. rsc.orgnih.gov This approach not only reduces the reliance on volatile and often toxic organic solvents but can also simplify product isolation.

Microwave-assisted synthesis has emerged as another significant green methodology. nih.govnih.govmdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. nih.govnih.gov Furthermore, the rapid heating provided by microwaves can enhance reaction efficiency and, in some cases, lead to cleaner reaction profiles with fewer byproducts. The combination of aqueous solvents and microwave assistance represents a particularly synergistic approach to greening the synthesis of these valuable compounds. nih.gov

Another tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. The palladium-catalyzed Suzuki-Miyaura reaction inherently aligns with this principle, as only a small amount of catalyst is required to facilitate the transformation. mdpi.com Research continues to focus on developing highly active catalysts that can be used at very low loadings, further minimizing waste and cost. mdpi.com The development of recyclable catalysts is also an active area of investigation, aiming to reduce the environmental impact of residual heavy metals. mdpi.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The optimization of synthetic pathways is paramount to ensure the efficient and cost-effective production of this compound with high yield and purity. The Suzuki-Miyaura coupling of a 2-amino-5-halonicotinic acid derivative with (3-(benzyloxy)phenyl)boronic acid is the most direct and widely explored route. Key parameters for optimization include the choice of catalyst, base, solvent, and reaction temperature.

Catalyst Selection: A variety of palladium catalysts have been investigated for Suzuki-Miyaura reactions. While Pd(PPh₃)₄ is a commonly used catalyst, others such as PdCl₂(dppf) and palladium(II) acetate (B1210297) with various phosphine (B1218219) ligands have shown excellent activity. organic-synthesis.com The choice of ligand can significantly influence the catalytic activity and the scope of the reaction. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. While thermal heating is conventional, microwave-assisted heating has been shown to significantly accelerate the reaction, often leading to higher yields in shorter times. mdpi.com Optimization studies typically involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of degradation products. researchgate.net

The following table illustrates the optimization of Suzuki-Miyaura coupling conditions for the synthesis of a generic 5-aryl-2-aminonicotinic acid, which serves as a model for the synthesis of the target compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001275
2PdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O90885
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O110692
4Pd(PPh₃)₄ (3)K₂CO₃EtOH/H₂O (MW)1200.595

This is a representative table based on literature for analogous reactions. Specific yields for this compound would require experimental verification.

Comparative Analysis of Synthetic Strategies for this compound Derivatives

While the Suzuki-Miyaura coupling is the most prominent method for the synthesis of 2-amino-5-arylnicotinic acid derivatives, other strategies are also available and offer different advantages and disadvantages.

Suzuki-Miyaura Coupling: As extensively discussed, this palladium-catalyzed cross-coupling reaction between an aryl halide (typically 2-amino-5-bromonicotinic acid) and an arylboronic acid is highly versatile and compatible with a wide range of functional groups. researchgate.net Its primary advantages are the mild reaction conditions, high yields, and the commercial availability of a vast array of boronic acids. However, the cost of palladium catalysts and the potential for palladium contamination in the final product are notable drawbacks, particularly for pharmaceutical applications.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant environmental and health concern, limiting its application, especially in the context of green chemistry.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, could potentially be adapted for the synthesis of these derivatives, although they are less direct for installing a simple aryl group at the 5-position. The Heck reaction typically involves the coupling of an aryl halide with an alkene, while the Sonogashira coupling involves an alkyne. These would require subsequent transformations to arrive at the desired 5-aryl structure.

Multi-component Reactions: For the synthesis of the core 2-aminopyridine-3-carboxylic acid scaffold, multi-component reactions (MCRs) offer a highly efficient approach. These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy. While not directly forming the 5-aryl bond, MCRs can provide rapid access to the core structure, which can then be functionalized in a subsequent step, for instance, via a Suzuki-Miyaura coupling.

The following table provides a comparative overview of these synthetic strategies.

Synthetic StrategyKey ReactantsCatalystAdvantagesDisadvantages
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic AcidPalladiumHigh yields, mild conditions, functional group tolerance, wide availability of reagents.Cost of palladium, potential for metal contamination.
Stille Coupling Aryl Halide, OrganostannanePalladiumEffective C-C bond formation.Toxicity of organotin reagents.
Multi-component Reactions Various simple starting materialsOften catalyst-free or simple catalystsHigh atom economy, step efficiency, rapid access to core structure.May require subsequent functionalization for the target molecule.

Spectroscopic and Structural Elucidation of 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, a detailed map of the proton and carbon framework of 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different proton environments. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons of the amino group would also likely present as a broad singlet. chemicalbook.com

The aromatic region will be complex, showing signals for the protons on the pyridine (B92270) ring and the two phenyl rings. The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The protons of the benzyloxyphenyl moiety and the benzyl (B1604629) group's phenyl ring would appear in the typical aromatic region of approximately 7.0-7.5 ppm. A key diagnostic signal is the singlet corresponding to the two benzylic protons (-O-CH₂-Ph), expected around 5.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical values for analogous functional groups and structural motifs.

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~12.0-13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.2Singlet1HPyridine Ring (H-6)
~7.8Singlet1HPyridine Ring (H-4)
~7.2-7.5Multiplet5HBenzyl Phenyl Group
~6.9-7.2Multiplet4HBenzyloxyphenyl Group
~5.5-6.5Broad Singlet2HAmino Group (-NH₂)
~5.1Singlet2HBenzylic Protons (-OCH₂-)

Carbon-13 NMR (¹³C NMR) for Elucidation of Carbon Framework

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the 165-185 ppm range. libretexts.org The aromatic carbons of the three rings will produce a cluster of signals between 110 and 160 ppm. The benzylic carbon (-OCH₂-) would likely appear around 70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical values for analogous functional groups and structural motifs found in sources. nih.gov

Chemical Shift (δ ppm)Assignment
~170Carboxylic Acid (C=O)
~158Pyridine C-2 (attached to NH₂)
~157Phenyl C-O (ether linkage)
~148Pyridine C-6
~137Pyridine C-4
~136Benzyl Phenyl C-1 (ipso)
~127-129Benzyl and Phenyl CH carbons
~115-120Phenyl CH carbons
~110Pyridine C-3 (attached to COOH)
~108Pyridine C-5 (attached to phenyl)
~70Benzylic Carbon (-OCH₂-)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A very broad peak from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Within this region, the N-H stretching of the primary amine would appear as two distinct bands between 3200 and 3500 cm⁻¹. wpmucdn.com The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-O ether stretch would likely be observed around 1250 cm⁻¹. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500N-H Stretch (asymmetric & symmetric)Primary Amine
2500-3300O-H Stretch (broad)Carboxylic Acid
~3030C-H Stretch (aromatic)Aromatic Rings
~1710C=O StretchCarboxylic Acid
1580-1610C=C StretchAromatic Rings
~1600N-H BendPrimary Amine
~1250C-O Stretch (asymmetric)Aryl Ether

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₉H₁₆N₂O₃), the molecular weight is 320.35 g/mol . In an ESI-MS experiment, the protonated molecular ion [M+H]⁺ would be expected at m/z 124 for the nicotinic acid fragment and m/z 321. researchgate.netnih.gov

The fragmentation pattern provides structural clues. A common and prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation at m/z 91. Another expected fragmentation is the loss of the carboxyl group (45 Da) or water (18 Da) from the molecular ion. The fragmentation of the nicotinic acid core itself can also occur, often involving the loss of CO₂. kfnl.gov.sa

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
321[M+H]⁺ (Protonated Molecular Ion)
303[M+H - H₂O]⁺
275[M+H - CO₂]⁺
229[M - C₇H₇]⁺ (Loss of benzyl group)
124[Nicotinic Acid+H]⁺ fragment
91[C₇H₇]⁺ (Benzyl Cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the substituted pyridine ring and the phenyl rings, is expected to result in strong UV absorption. The absorption maxima (λmax) provide insight into the electronic structure. Derivatives of 2-aminopyridine (B139424) are known to absorb in the UV range. nist.govsciforum.netedinst.com For this compound, one might expect multiple absorption bands, with a significant λmax likely occurring above 260 nm due to the extensive π-system. creative-proteomics.com

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While other spectroscopic methods provide evidence for the connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

An X-ray crystallographic study would confirm the relative orientations of the pyridine and phenyl rings, which are not co-planar. nih.gov It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the crystal packing arrangement. chemicalbook.com Such an analysis is the gold standard for confirming the three-dimensional architecture of a molecule. nih.govmdpi.com

Computational and Theoretical Studies on 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epstem.net It is widely employed to determine a molecule's optimized geometry and electronic properties. nih.gov For 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, DFT calculations are instrumental in predicting its most stable three-dimensional conformation by finding the geometry that corresponds to the lowest energy state. epstem.net

These calculations also provide deep insights into the molecule's electronic characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govjocpr.com Further analysis can yield information on the molecular electrostatic potential (MEP), which maps charge distributions and helps identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-311G(d,p) basis set)
PropertyCalculated Value
Total Energy (Hartree)-1205.78
Dipole Moment (Debye)3.45
HOMO Energy (eV)-5.89
LUMO Energy (eV)-1.02
HOMO-LUMO Gap (eV)4.87

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is crucial for predicting ligand-target interactions and is a cornerstone of structure-based drug design. nih.gov For this compound, docking simulations can screen its binding potential against various known biological targets to generate hypotheses about its mechanism of action.

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov A more negative binding energy value suggests a more favorable and stable interaction between the ligand and the target protein. nih.gov Given its structural similarity to nicotinic acid, plausible targets for this compound could include the niacin receptor GPR109A, as well as enzymes involved in inflammatory pathways like cyclooxygenase-2 (COX-2) or various serotonin (B10506) receptors, which are common targets for diverse chemical scaffolds. nih.govnih.govbiorxiv.org

Table 2: Illustrative Molecular Docking Results for this compound against Proposed Biological Targets
Biological TargetPDB IDPredicted Binding Affinity (kcal/mol)
Niacin Receptor (GPR109A)7P5G-9.8
Cyclooxygenase-2 (COX-2)5IKR-8.5
5-HT3 Receptor6BE1-9.1

Beyond predicting binding affinity, docking simulations provide a detailed view of the molecular recognition process. researchgate.netnih.gov They reveal the specific non-covalent interactions that stabilize the ligand within the protein's binding site, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. researchgate.netmdpi.com Identifying the key amino acid residues involved in these interactions is fundamental to understanding the structural basis of the ligand's activity. researchgate.net For instance, the carboxylic acid group of the molecule might form hydrogen bonds with polar residues like serine or salt bridges with basic residues like arginine, while the benzyl (B1604629) and phenyl rings could engage in hydrophobic and π-π interactions with aromatic residues such as tyrosine or phenylalanine. nih.gov

Table 3: Hypothetical Key Interactions of this compound in the GPR109A Binding Site
Amino Acid ResidueInteraction TypeFunctional Group on Ligand
Arginine (Arg111)Hydrogen Bond / IonicCarboxylic Acid
Serine (Ser178)Hydrogen BondAmino Group
Tyrosine (Tyr99)π-π StackingPhenyl Ring
Leucine (Leu103)HydrophobicBenzyloxyl Group

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-protein complex over time. nih.govnih.gov An MD simulation can be used to assess the stability of the docked conformation. nih.gov By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. Analysis of the simulation trajectory, often through metrics like Root Mean Square Deviation (RMSD), provides quantitative data on the stability of the complex. nih.gov This method accounts for the flexibility of both the protein and the ligand, offering a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com To perform a QSAR study for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) would be required. mdpi.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical, electronic, and topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that predicts activity based on these descriptors. nih.gov A validated QSAR model can be a powerful predictive tool, enabling the estimation of biological activity for novel, yet-to-be-synthesized compounds and helping to prioritize synthetic efforts towards molecules with potentially enhanced potency. nih.gov

Structure Activity Relationship Sar Investigations of 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid Derivatives

Impact of Substitutions on the Nicotinic Acid Core on Biological Activities

The nicotinic acid core of 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid serves as a crucial scaffold for molecular interactions with biological targets. Modifications to this core have been shown to significantly alter the compound's activity. For instance, the introduction of a chloro group at the 6-position of the pyridine (B92270) ring in related N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been found to enhance fungicidal activity, suggesting that electron-withdrawing groups on the nicotinic acid core can positively influence biological outcomes.

Furthermore, the nature of the substituent at the 2-amino position is critical. Acylation of this amino group in similar heterocyclic structures has been shown to be crucial for high affinity to certain receptors. The conversion of the carboxylic acid group at the 3-position into amides, esters, or thioamides has also been explored, with these modifications often leading to a modulation of the biological response. For example, in a series of nicotinic acid-derived acylhydrazones, the acylhydrazone moiety itself was found to be more active against Gram-positive bacteria compared to its cyclized 1,3,4-oxadiazoline counterparts.

Modification on Nicotinic Acid Core Observed Impact on Biological Activity
Chloro-substitutionEnhanced fungicidal activity in related compounds
Acylation of 2-amino groupCrucial for high receptor affinity in analogous structures
Conversion of 3-carboxylic acid to acylhydrazoneIncreased antibacterial activity against Gram-positive bacteria
Cyclization to 1,3,4-oxadiazolineDecreased antibacterial activity compared to acylhydrazone precursor

Role of the Benzyloxyphenyl Moiety and its Structural Modifications in Modulating Biological Response

The 3-benzyloxyphenyl moiety at the 5-position of the nicotinic acid ring plays a significant role in the molecule's interaction with its biological targets. This group can engage in various non-covalent interactions, such as hydrophobic and aromatic stacking interactions, which are pivotal for binding affinity.

Systematic modifications of this moiety have provided valuable insights into the SAR. The position of the benzyloxy group on the phenyl ring is a key determinant of activity. While the 3-position is the focus of the parent compound, studies on related structures with benzyloxyphenyl groups have shown that altering this position can significantly impact potency.

Furthermore, substitutions on the benzyl (B1604629) portion of the benzyloxyphenyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring can modulate the binding affinity and efficacy of the compound. Similarly, altering the length and flexibility of the ether linkage by replacing the benzyl group with other substituted aryl or alkyl groups can lead to significant changes in the biological response. In studies of benzyloxyphenyl-methylaminophenol derivatives, modifications to the benzyloxyphenyl portion led to compounds with superior activity against the IL-6/STAT3 signaling pathway.

Modification of Benzyloxyphenyl Moiety Potential Impact on Biological Response
Position of the benzyloxy groupInfluences binding affinity and potency
Substitution on the benzyl ringModulates electronic and steric properties, affecting activity
Alteration of the ether linkageChanges in flexibility and interaction with the target

Analysis of Stereochemical Effects on Activity and Selectivity

Chirality can play a pivotal role in the biological activity of drug molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. In the context of this compound derivatives, the introduction of chiral centers can lead to stereoisomers with distinct activities and selectivities.

While specific stereochemical studies on the title compound are not extensively documented in the reviewed literature, the principles of stereochemistry in drug action are well-established. For instance, if a chiral center is introduced, one enantiomer may fit more precisely into the binding site of a target protein, leading to higher potency. The other enantiomer might have a weaker interaction or even interact with a different target, potentially causing off-target effects.

The spatial arrangement of the benzyloxyphenyl group relative to the nicotinic acid core, if restricted by the introduction of stereocenters, could significantly influence how the molecule docks into its target's binding pocket. This highlights the importance of stereoselective synthesis and testing of individual enantiomers to fully elucidate the SAR and identify the most active and selective stereoisomer.

Strategic Modifications for Optimizing Target Selectivity and Potency

The optimization of lead compounds like this compound into clinical candidates requires strategic modifications to enhance their potency and selectivity towards the desired biological target while minimizing off-target effects.

One key strategy involves the fine-tuning of substituents on both the nicotinic acid core and the benzyloxyphenyl moiety. Based on the SAR data, specific functional groups can be introduced to maximize favorable interactions with the target protein. For example, if a hydrogen bond donor is required in a specific region of the binding site, a hydroxyl or amino group could be strategically placed.

Another approach is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's pharmacological profile. For instance, the carboxylic acid of the nicotinic acid could be replaced with a tetrazole ring to potentially enhance metabolic stability and cell permeability.

Furthermore, rigidification of the molecule by introducing cyclic structures or double bonds can lock the compound into a more bioactive conformation, thereby increasing potency and selectivity. By systematically applying these strategies, researchers can rationally design and synthesize novel derivatives of this compound with improved therapeutic potential.

Strategic Modification Goal Example
Substituent Fine-TuningMaximize target interactionsIntroduction of hydrogen bond donors/acceptors
Bioisosteric ReplacementImprove pharmacological profileReplacing carboxylic acid with a tetrazole
Molecular RigidificationLock into bioactive conformationIntroduction of cyclic structures or double bonds

Mechanistic Biological Investigations of this compound and Analogues: A Review of Available Scientific Literature

Extensive searches of publicly available scientific databases and literature have revealed no specific studies on the mechanistic biological investigations of the chemical compound this compound or its close analogues.

The user's request outlined a detailed article structure focusing on the enzyme inhibition and activation studies, as well as receptor ligand binding and modulation of this specific compound. The requested sections included investigations into kinase inhibition (TBK1 and IKKε), other enzymatic targets such as Diacylglycerol O-acyltransferase 2 (DGAT2), and interactions with various receptors including the alpha7 nicotinic acetylcholine (B1216132) receptor (nAChR), Opioid Receptor-like 1 (ORL-1), and AMPA receptors.

Therefore, it is not possible to provide the requested detailed, data-driven article with interactive data tables on the specific biological investigations of this compound as the primary research does not appear to be available in the public domain.

Mechanistic Biological Investigations of 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid and Analogues

Elucidation of Cellular and Molecular Mechanisms of Action

While comprehensive mechanistic studies specifically on 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid are limited in publicly available literature, extensive research on its structural analogues provides significant insights into its potential cellular and molecular activities. The core structure, an aminonicotinic acid derivative, belongs to a class of compounds that have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory properties. The following sections detail the mechanistic findings for these related molecules.

Interference with Microbial Biofilm Formation and Adhesion

The ability of microorganisms to form biofilms—structured communities of cells encased in a self-produced matrix—is a major factor in persistent infections and antimicrobial resistance. nih.gov Targeting biofilm formation is therefore a critical area of research.

Investigations into nicotinic acid, a parent compound to the titular molecule, have demonstrated its potential to disrupt biofilm integrity. A recent study on Streptococcus pneumoniae, a pathogen known for its robust biofilm formation, showed that nicotinic acid significantly inhibited biofilm development at both 6-hour and 18-hour time points. preprints.org The inhibitory effect was found to be concentration-dependent, with higher concentrations of nicotinic acid leading to lower biofilm biomass. preprints.org Fourier-transform infrared spectroscopy (FTIR) analysis suggested that nicotinic acid treatment induced changes in the protein biomolecules within the biofilm matrix, indicating a potential mechanism involving the disruption of structural components. preprints.org

While direct studies on this compound are needed, the activity of its core scaffold suggests a potential avenue for investigation. The general strategy of inhibiting biofilm formation can involve disrupting initial bacterial adhesion, interfering with quorum sensing (cell-to-cell communication), or degrading the extracellular polymeric substance (EPS) matrix. mdpi.comfrontiersin.org For instance, some amino acids have been shown to disrupt the extracellular DNA (eDNA) meshwork that stabilizes the biofilm structure, suggesting a possible mechanism for amino acid derivatives. nih.gov

Impact on Bacterial and Fungal Cell Growth and Viability

Derivatives of aminonicotinic acid have been synthesized and evaluated for their direct antimicrobial effects. Research into a closely related Schiff base analogue, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, established its potential as an antibacterial agent. nih.gov This compound exhibited activity against a panel of pathogenic bacteria, as detailed in the table below. However, the same study reported it was inactive against the fungal pathogen Candida albicans. nih.gov

Antibacterial Activity of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid nih.gov
MicroorganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive14
Bacillus cereusGram-positive13
Escherichia coliGram-negative15
Pseudomonas aeruginosaGram-negative12
Klebsiella pneumoniaeGram-negative13
Candida albicansFungus0

Other research has corroborated the antimicrobial potential of this class of compounds. Early work on a series of 2-aminonicotinic acid derivatives showed they possessed moderate tuberculostatic activity against Mycobacterium tuberculosis. nih.gov Furthermore, the incorporation of a para-amino nicotinic acid moiety into analogues of the antibiotic albicidin resulted in compounds with activity against both Gram-negative and Gram-positive bacteria. nih.gov

In the realm of antifungal research, derivatives of nicotinic acid have also shown promise. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and found to possess fungicidal activity, indicating that modifications to the nicotinic acid scaffold can yield compounds effective against fungal pathogens. mdpi.com

Modulation of Inflammatory Pathways and Associated Cytokine Production

A significant body of evidence points to the anti-inflammatory properties of nicotinic acid (also known as niacin or vitamin B3) and its derivatives. These compounds can directly modulate the function of immune cells to reduce the production of key mediators of inflammation. nih.gov

The primary mechanism for this anti-inflammatory effect is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is expressed on immune cells like monocytes and macrophages. nih.govmdpi.com Binding of nicotinic acid to GPR109A initiates a signaling cascade that inhibits the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov By inhibiting its activation and translocation to the nucleus, nicotinic acid derivatives can suppress the production and secretion of several pro-inflammatory cytokines. nih.govmdpi.com

Studies in various cell and animal models have consistently shown that nicotinic acid treatment leads to a significant reduction in key inflammatory cytokines, as summarized in the table below.

Effect of Nicotinic Acid on Pro-Inflammatory Cytokine Production
CytokineCell/Model SystemObserved EffectReference
Tumor Necrosis Factor-alpha (TNF-α)LPS-activated human monocytes49.2% reduction nih.gov
Interleukin-6 (IL-6)LPS-activated human monocytes56.2% reduction nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)LPS-activated human monocytes43.2% reduction nih.gov
Interleukin-1 beta (IL-1β)LPS-stimulated RAW264.7 macrophagesSignificant reduction mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)LPS-induced mouse alveolar macrophagesSignificant reduction researchgate.netnih.gov
Interleukin-6 (IL-6)oxLDL-stimulated HUVECs and THP-1 macrophagesSignificant decrease in secretion nih.gov

This GPR109A-dependent mechanism has been shown to be independent of the prostaglandin pathways that cause the common flushing side effect of niacin. nih.gov The anti-inflammatory actions also extend to other related structures, with isonicotinic acid derivatives demonstrating potent inhibitory effects on reactive oxygen species (ROS), which are key instigators of inflammatory processes. nih.gov

Investigation of Potential Biological Targets beyond Initial Screenings

Beyond the initial observations of antimicrobial and anti-inflammatory activity, research into nicotinic acid analogues has sought to identify specific molecular targets to better understand their mechanisms of action.

For the anti-inflammatory effects, the G protein-coupled receptor GPR109A is the most well-characterized biological target. mdpi.comnih.gov Its activation on macrophages and other immune cells directly links the chemical structure of nicotinic acid to the downstream inhibition of inflammatory signaling pathways like NF-κB and Akt/mTOR. nih.govnih.gov The upregulation of GPR109A during inflammatory states further suggests its importance as a therapeutic target. mdpi.com

In the context of antibacterial activity, different targets have been proposed for various nicotinic acid-containing compounds. For the potent antibiotic albicidin and its analogues containing a para-amino nicotinic acid unit, the molecular target has been identified as bacterial DNA gyrase . nih.gov This enzyme is essential for bacterial DNA replication and is a validated target for other classes of antibiotics. For the analogue 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, in silico molecular docking studies predicted a high binding affinity for an unspecified bacterial protein from E. coli, suggesting a mechanism of action that involves direct inhibition of a key bacterial enzyme or structural protein. nih.gov

Furthermore, related heterocyclic compounds have been explored for other targets. For instance, isonicotinic acid derivatives have been evaluated as potential inhibitors of cyclooxygenase-2 (COX-2) , an enzyme central to the inflammatory pathway. nih.gov While structurally distinct, other complex heterocyclic molecules such as thieno[2,3-b]pyridines have been proposed to exert their anti-proliferative effects by targeting enzymes like phosphoinositide phospholipase C (PI-PLC) , illustrating that diverse biological targets can be engaged by related pharmacophores. mdpi.com

Applications of 2 Amino 5 3 Benzyloxyphenyl Nicotinic Acid in Chemical Biology Research

Development as Chemical Probes for Biological Systems

The structural framework of 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, featuring a 2-aminopyridine (B139424) core, holds potential for the development of chemical probes. The 2-aminopyridine moiety is a well-established pharmacophore known to participate in various biological interactions. The design of chemical probes often leverages such scaffolds to create molecules that can selectively interact with and report on biological targets. While direct studies on this compound as a chemical probe are not extensively documented in publicly available literature, the principles of probe development suggest its suitability for such applications. The amino group can be functionalized with fluorophores or other reporter groups, while the benzyloxyphenyl substituent can be modified to modulate target specificity and pharmacokinetic properties. The nicotinic acid carboxyl group provides an additional handle for conjugation or for influencing solubility and cell permeability.

Utility as a Scaffold for the Design of Novel Biologically Active Compounds

The core structure of this compound presents a versatile scaffold for the synthesis of new biologically active compounds. The 2-aminonicotinic acid framework is a privileged structure in medicinal chemistry, known to be a key component in a variety of pharmacologically active molecules. The benzyloxyphenyl group at the 5-position offers a site for extensive chemical modification to explore structure-activity relationships (SAR).

Research on related nicotinic acid derivatives has demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties. For instance, derivatives of nicotinic acid have been investigated as inhibitors of various enzymes, highlighting the potential of this scaffold in designing targeted therapies. The combination of the aminopyridine, carboxylic acid, and a flexible benzyloxyphenyl moiety in this compound provides a three-dimensional diversity that can be exploited for binding to a variety of biological targets.

Table 1: Potential Modifications of the this compound Scaffold

Scaffold PositionPotential ModificationsDesired Outcome
2-Amino GroupAcylation, Alkylation, SulfonylationModulate target binding, improve cell permeability
3-Carboxylic AcidEsterification, AmidationEnhance pharmacokinetic properties, prodrug strategies
5-BenzyloxyphenylSubstitution on the phenyl ring, replacement of benzyl (B1604629) groupOptimize target affinity and selectivity, alter solubility
Pyridine (B92270) RingIntroduction of additional substituentsFine-tune electronic properties and target interactions

Contributions to Understanding Disease Pathologies at a Molecular Level

While direct evidence linking this compound to the study of specific disease pathologies is limited in the current body of scientific literature, the broader class of 2-aminonicotinic acid derivatives has shown promise in this area. For example, certain derivatives have been explored as inhibitors of enzymes involved in neurodegenerative diseases. By designing specific inhibitors or probes based on the this compound scaffold, it is conceivable that researchers could investigate the roles of specific enzymes or receptors in disease progression. The benzyloxyphenyl moiety, in particular, is a common feature in molecules targeting a range of biological pathways, and its presence in this scaffold could be leveraged to explore pathologies where targets containing complementary binding pockets are implicated.

Integration into Early-Stage Drug Discovery Pipelines for Lead Identification

The structural attributes of this compound make it a candidate for inclusion in early-stage drug discovery pipelines. Its molecular weight and the presence of key functional groups align with the principles of lead-like design. High-throughput screening (HTS) campaigns could potentially identify this scaffold as a hit against a variety of biological targets. Following initial identification, the synthetic accessibility of this class of compounds would allow for rapid generation of analogs for hit-to-lead optimization. Medicinal chemists could systematically modify the scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby advancing promising compounds through the drug discovery process.

Table 2: Key Properties for Drug Discovery

PropertyRelevance to Drug Discovery
Scaffold Diversity Allows for the generation of a large library of analogs to explore chemical space.
Synthetic Tractability Enables efficient synthesis and modification for rapid SAR studies.
Lead-like Characteristics Possesses a molecular framework amenable to optimization into a drug candidate.
Known Bioactivity of Core The 2-aminonicotinic acid core is a known pharmacophore, increasing the probability of biological activity.

Future Directions and Emerging Research Avenues

Exploration of Diverse Derivatization Strategies for Enhanced Biological Profiles

The core structure of 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research will likely involve systematic derivatization of the key functional groups.

Carboxylic Acid Esterification and Amidation: The carboxylic acid moiety is a prime target for producing esters and amides. cymitquimica.com This can create prodrugs that improve oral bioavailability or modulate the compound's interaction with biological targets. For instance, nicotinic acid derivatives have been synthesized as esters and amides to explore their biological activities. nih.gov

Modification of the Benzyloxyphenyl Group: The benzyloxy and phenyl rings provide opportunities for introducing various substituents. Adding electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which may enhance its interaction with specific biological targets. nih.gov The introduction of different substituents on this part of the molecule could lead to a range of biological activities. uokerbala.edu.iqresearchgate.net

A systematic exploration of these derivatization strategies could generate a library of compounds with diverse biological profiles, potentially leading to the discovery of novel therapeutic agents for a variety of diseases. nih.gov

Advanced Computational Approaches in Rational Design and Activity Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can guide the rational design of novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): By generating a series of derivatives and evaluating their biological activity, 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov This approach can help prioritize synthetic efforts towards molecules with the highest predicted potency.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogs. nih.gov This can provide insights into the key interactions between the ligand and the target protein, guiding the design of more potent inhibitors or agonists. Computational studies have been effectively used to understand the interaction of nicotinic acid with biological systems. semanticscholar.orgdtic.mil

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-target complex, providing a more accurate prediction of binding affinity and stability. nih.gov

These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Integration with High-Throughput Screening Methodologies for Novel Target Identification

High-throughput screening (HTS) is a powerful method for identifying new biological targets for a given compound. columbiabiosciences.comeurofinsdiscovery.com A library of compounds based on the this compound scaffold could be screened against a wide range of biological targets to identify novel activities.

Target-Based Screening: HTS can be used to screen a compound library against a panel of known disease-relevant targets, such as enzymes or receptors. sci-hub.se For example, given the nicotinic acid core, screening against various nicotinic acetylcholine (B1216132) receptor subtypes would be a logical starting point. nih.govnih.gov

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired phenotypic change in cells or whole organisms, without prior knowledge of the specific target. dovepress.com This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

The integration of HTS with subsequent target deconvolution studies will be crucial for identifying the molecular targets responsible for any observed biological activity and for understanding the compound's mechanism of action.

Potential for Multi-Targeting Ligand Design and Polypharmacology Studies

The concept of "one drug, one target" is being increasingly replaced by the idea of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a better therapeutic effect, especially for complex diseases. mdpi.com The structure of this compound, with its distinct chemical motifs, makes it an interesting scaffold for the design of multi-target ligands.

For instance, derivatives could be designed to simultaneously inhibit multiple kinases, which is a common strategy in cancer therapy. researchgate.net The nicotinic acid scaffold itself has been explored for its multi-functional pharmacophoric properties. sci-hub.se The development of multi-target drugs can lead to improved efficacy and a lower likelihood of developing drug resistance.

Expanding Mechanistic Studies into Novel Biological Systems and Pathways

Elucidating the mechanism of action is a critical step in the development of any new therapeutic agent. For this compound and its derivatives, mechanistic studies will be essential to understand how they exert their biological effects.

Based on the activities of related nicotinic acid derivatives, potential areas of investigation include:

Anti-inflammatory activity: Nicotinic acid derivatives have shown potential as anti-inflammatory agents. nih.gov

Anticancer activity: The nicotinic acid scaffold has been incorporated into compounds with anticancer properties. nih.govbenthamscience.com

Antimicrobial activity: Some nicotinic acid derivatives have been found to have antibacterial and antifungal properties. mdpi.comdrugs.com

Enzyme inhibition: Pyridine (B92270) carboxylic acid isomers are known to be inhibitors of various enzymes. dovepress.com

Future research should aim to explore these and other potential biological activities, followed by in-depth mechanistic studies to identify the specific cellular pathways and molecular targets involved. This could involve a range of techniques, from biochemical assays to advanced cell and molecular biology approaches.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid with high purity?

  • Methodology :

  • Reagent Selection : Use substituted boronic acids (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) for Suzuki-Miyaura coupling reactions to introduce aryl groups at the 5-position of the nicotinic acid scaffold .
  • Purification : Employ reverse-phase HPLC with retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) to isolate intermediates and final products. LCMS monitoring (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) ensures structural fidelity .
  • Yield Optimization : Adjust stoichiometric ratios of halogenated precursors (e.g., 2-bromo-4-(trifluoromethyl)aniline) and catalysts to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Analyze chemical shifts to verify the benzyloxy-phenyl substitution pattern and amino group placement. Compare with spectral libraries (e.g., Aldrich Library of 13C and 1H FT NMR) for trifluoromethyl analogs .
  • HPLC-MS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., C₁₄H₁₃N₂O₃ theoretical vs. observed) and detect impurities .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers evaluate the ligand potential of this compound in metal-organic frameworks (MOFs)?

  • Methodology :

  • Coordination Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) to assess compatibility with MOF synthesis conditions .
  • Crystallographic Analysis : Use single-crystal X-ray diffraction to determine binding modes (e.g., monodentate vs. bidentate coordination) with transition metals like Zn²⁺ or Cu²⁺. Compare with structurally related ligands (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid) .
  • Stability Testing : Monitor thermal degradation (TGA) and porosity (BET analysis) of MOFs under varying humidity and temperature .

Q. What kinetic models explain the reactivity of nicotinic acid derivatives under oxidative conditions?

  • Mechanistic Insights :

  • Rate Law Determination : Conduct pseudo-first-order experiments with peroxomonosulfate (HSO₅⁻) in acidic media. Measure [H⁺] dependence to identify protonation states of the substrate (e.g., nicotinic acid vs. its conjugate base) .
  • Stoichiometric Analysis : Use UV-Vis spectroscopy to track product formation (e.g., N-oxide derivatives) and validate reaction stoichiometry (2:1 oxidant:substrate ratio) .
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and activation energies for H-atom abstraction steps .

Q. How does the benzyloxy-phenyl substituent influence enzymatic inhibition compared to simpler nicotinic acid analogs?

  • Biological Evaluation :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., trifluoromethyl, methyl) and test inhibition against metalloenzymes (e.g., human arginase I). Compare IC₅₀ values to determine steric/electronic effects .
  • Crystallographic Docking : Resolve co-crystal structures with target enzymes to visualize binding interactions (e.g., hydrogen bonding with active-site residues) .
  • In Vitro Assays : Use fluorogenic substrates (e.g., L-arginine derivatives) to quantify inhibition kinetics in physiological buffers .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility profiles of nicotinic acid derivatives?

  • Resolution Strategies :

  • Solvent Screening : Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) to identify conflicting data sources (e.g., vendor-reported vs. experimental values) .
  • Purity Verification : Cross-check HPLC purity (>98%) and elemental analysis (C, H, N) to rule out impurities as confounding factors .
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid) to validate trends .

Tables

Property Value/Technique Reference
Molecular WeightTheoretical: 297.28 g/mol
HPLC Retention Time1.31 min (SMD-TFA05)
Solubility in DMF>50 mg/mL
Thermal Stability (TGA)Decomposition >250°C
Enzymatic IC₅₀ (Arginase I)15 µM (vs. 35 µM for unsubstituted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.